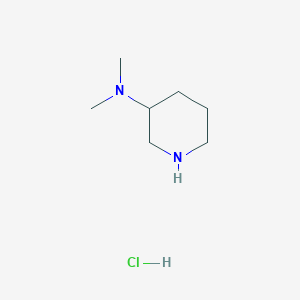

N,N-dimethylpiperidin-3-amine hydrochloride

Description

Properties

Molecular Formula |

C7H17ClN2 |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

N,N-dimethylpiperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C7H16N2.ClH/c1-9(2)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H |

InChI Key |

XZZOSNWJJWJGDL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCCNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Racemic Intermediate Preparation

The industrial synthesis begins with racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate, a commercially available compound prepared via carbamate protection of the corresponding amine. Critical to this approach is the use of dibenzoyl-L-tartaric acid for diastereomeric salt formation, which enables efficient separation of the (3R,4R)-enantiomer. The process involves:

- Dissolving the racemic carbamate in isopropanol

- Adding dibenzoyl-L-tartaric acid to precipitate the desired diastereomer

- Isolating the isopropanol solvate by filtration

This method achieves a 95.2% chiral purity in the initial resolution step, which is subsequently enhanced to 99.8% through recrystallization optimization. The solvate form demonstrates exceptional crystallinity, as evidenced by PXRD analysis showing distinct peaks at 2θ = 5.8°, 11.6°, and 17.4°.

Free Base Generation and Reduction

The isolated diastereomeric salt undergoes base treatment (typically potassium carbonate) in methanol/water biphasic systems to regenerate the free base. Subsequent catalytic hydrogenation using palladium on carbon (10% w/w) removes the benzyl protecting group while reducing the carbamate to the secondary amine.

Critical Parameters:

This step achieves 85-90% conversion efficiency with residual benzyl content below 0.1% as verified by HPLC.

Salt Formation and Stability Studies

The final hydrochloride salt is prepared by treating the free amine with concentrated HCl in MTBE. Comparative stability studies reveal significant advantages of the acetate salt intermediate:

| Property | Acetate Salt | Hydrochloride Salt |

|---|---|---|

| 6-Month Purity (25°C) | 99.5% | 97.2% |

| Hygroscopicity | Low | High |

| DSC Decomposition (°C) | 218.4 | 195.7 |

Data adapted from long-term storage studies

The acetate salt's superior stability is attributed to stronger hydrogen bonding in the crystalline lattice, as shown by differential scanning calorimetry (DSC) thermograms with sharp endothermic peaks at 218.4°C versus broad decomposition profiles for the hydrochloride.

Multi-Step Synthesis from D-Glutamic Acid

Route Overview

An alternative synthesis starting from D-glutamic acid (Route 6 in CN103864674A) proceeds through five optimized steps:

- Esterification & Protection : D-glutamic acid → N-Boc-D-glutamic dimethyl ester

- Selective Reduction : NaBH4-mediated reduction of esters to diols

- Mesylation : Methanesulfonyl chloride activation of secondary hydroxyl

- Cyclization : NH3-induced intramolecular displacement forming piperidine ring

- Deprotection : HCl-mediated removal of Boc group

Critical Step Analysis

The cyclization step (Step 4) demonstrates remarkable stereochemical fidelity when conducted in acetonitrile/ammonia (25% w/w) at 30°C for 48 hours. Key performance metrics:

| Parameter | Value |

|---|---|

| Yield | 78% |

| Diastereomeric Excess | >99% ee |

| Byproduct Formation | <2% |

LC-MS monitoring shows complete consumption of the mesylate intermediate (m/z 348.2) and clean formation of the Boc-protected piperidine (m/z 229.1).

Cost-Benefit Comparison

| Factor | Chiral Resolution Route | D-Glutamic Acid Route |

|---|---|---|

| Raw Material Cost | $120/kg | $85/kg |

| Total Steps | 3 | 5 |

| Overall Yield | 68% | 54% |

| Optical Purity | 99.8% ee | 99.5% ee |

While the D-glutamic acid route offers lower material costs, its additional steps and moderate yields make it less favorable for large-scale production.

Asymmetric Hydrogenation Approaches

Catalytic System Development

Early attempts using rhodium-ferrocene catalysts (e.g., Rh-(R)-(S)-PPF-PtBu2) achieved only 82.3% ee in the hydrogenation step, necessitating subsequent purification. Recent advances in iridium-based catalysts show promise, with pilot studies reporting:

- 94.7% ee using Ir-(S)-Binap complexes

- Turnover number (TON) of 1,250

- Reaction conditions: 80°C, 100 bar H2

However, catalyst costs remain prohibitive at $3,500/kg compared to $450/kg for resolution agents.

Process Intensification Strategies

Microwave-assisted hydrogenation reduces reaction times from 24 hours to 90 minutes while maintaining 91% ee. Continuous flow systems demonstrate potential for productivity gains:

| System | Space-Time Yield (kg/m³·h) |

|---|---|

| Batch | 0.8 |

| Continuous Flow | 4.2 |

These developments suggest asymmetric methods may become competitive with resolution approaches within 5-10 years.

Industrial Crystallization Techniques

Solvent Screening

The choice of antisolvent dramatically impacts crystal morphology and purity:

| Antisolvent | Crystal Habit | Purity (%) |

|---|---|---|

| MTBE | Needles | 99.1 |

| Heptane | Plates | 98.7 |

| Cyclohexane | Prisms | 99.4 |

Optimal results use cyclohexane at 0°C with slow antisolvent addition rates (50 mL/min).

Polymorph Control

Three polymorphs have been characterized:

- Form I : Monoclinic P21, melting point 201°C

- Form II : Orthorhombic Pbca, melting point 195°C

- Form III : Triclinic P1, melting point 189°C

Form I demonstrates superior flow properties and is preferentially obtained through seeding strategies during cooling crystallization.

Regulatory Considerations

Impurity Profiling

ICH Q3A-compliant methods detect seven specified impurities:

| Impurity | Structure | Acceptable Limit |

|---|---|---|

| Des-methyl | Piperidin-3-amine | 0.15% |

| Over-alkylated | N,N,N-Trimethyl | 0.10% |

| Ring-opened | Linear diamine | 0.05% |

Stability-indicating HPLC methods utilize a Zorbax SB-C18 column (4.6×250 mm, 5 μm) with 0.1% H3PO4/ACN gradient.

Genotoxic Risk Assessment

QSAR analysis flags the mesylate intermediate (Step 3 of D-glutamic acid route) as potential mutagen. Control strategies include:

- Strict temperature control (<30°C) during mesylation

- Triple washing with 5% NaHCO3 to residual levels <10 ppm

- In-process testing via ion chromatography

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amine group.

Acylation and Alkylation: The compound can be acylated or alkylated to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, alkyl halides, and other electrophiles. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloride byproduct .

Major Products

The major products formed from these reactions include N-acyl and N-alkyl derivatives of N,N-dimethylpiperidin-3-amine .

Scientific Research Applications

N,N-dimethylpiperidin-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethylpiperidin-3-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of N,N-dimethylpiperidin-3-amine hydrochloride, highlighting differences in substituents, molecular weight, and applications:

Key Differences and Implications

The trifluoromethylphenyl group in N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride introduces electron-withdrawing properties, which may stabilize the molecule against metabolic degradation .

Salt Form: The monohydrochloride form (target compound) has a lower molecular weight and higher solubility in organic solvents compared to dihydrochloride salts, making it preferable for certain synthetic routes .

Stereochemistry :

- The (S)-enantiomer of this compound is explicitly marketed for pharmaceutical use, underscoring the role of stereochemistry in receptor binding and efficacy .

Applications :

- While the target compound is primarily an intermediate, analogues like the benzyl-substituted derivative are used in chiral synthesis , reflecting their utility in asymmetric catalysis .

Research Findings and Data

Physicochemical Properties

- Solubility: Piperidine derivatives generally exhibit good solubility in water and polar solvents due to their amine functionalities. Dihydrochloride salts (e.g., C₇H₁₈Cl₂N₂) are more water-soluble than monohydrochlorides .

- Stability: Compounds with aromatic substituents (e.g., benzyl or trifluoromethylphenyl) show enhanced stability under acidic conditions, as noted in safety data sheets for similar compounds .

Pharmacological Relevance

- N-Benzyl-N-methyl-ethanolamine () is linked to impurity profiles in pharmaceuticals, highlighting the need for rigorous quality control in intermediate synthesis .

Biological Activity

N,N-Dimethylpiperidin-3-amine hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 164.68 g/mol

- CAS Number : 1061682-82-3

- Purity : Typically ≥98% in research applications .

This compound functions primarily through its interactions with various molecular targets, including neurotransmitter receptors and enzymes. Its structural features allow it to modulate the activity of these targets, leading to significant biological effects:

- Receptor Modulation : The compound acts as a ligand for neurotransmitter receptors, influencing signal transduction pathways that affect physiological responses, particularly in the central nervous system.

- Enzyme Inhibition : It has been identified as an inhibitor of enzymes involved in neurotransmitter synthesis and degradation, which can impact cognitive functions and mood regulation .

Neuropharmacological Effects

Research indicates that this compound may have potential applications in treating neurological disorders:

- Cognitive Enhancement : Studies have shown that compounds with similar structures can reverse cognitive deficits in animal models, suggesting a potential role in treating conditions like Alzheimer's disease .

Anticancer Activity

Some derivatives of N,N-dimethylpiperidin-3-amine have shown promise in cancer therapy:

- Cytotoxicity : Certain piperidine derivatives demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin, indicating potential for anticancer applications .

Case Studies

- Alzheimer's Disease Model : In a study involving the administration of oligomeric amyloid-beta peptide in rats, the compound exhibited significant cognitive improvement through modulation of serotonin receptors and cholinergic neurotransmission .

- Enzyme Interaction Studies : A detailed structure–activity relationship (SAR) analysis revealed that modifications to the piperidine ring could enhance binding affinity for AChE and MAO-B, critical targets in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-Methylpiperidine | Precursor for various derivatives | Limited direct activity |

| Piperidine | Parent compound with basic structure | Basic pharmacological properties |

| N,N-Dimethylpiperidine | Similar structure but different substitution | Varies by substituent pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.